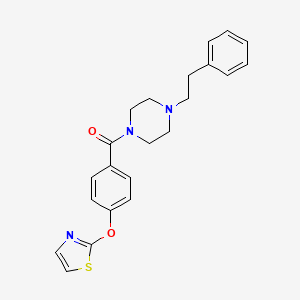
(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is offered by Benchchem for CAS No. 2034322-68-2.
Molecular Structure Analysis
The molecular structure of “(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is complex, involving a piperazine ring attached to a phenethyl group and a phenylmethanone group. The phenylmethanone group is further substituted with a thiazol-2-yloxy group .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of novel thiazole derivatives, including compounds similar to the one , have been extensively studied. These compounds have been synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. Theoretical vibrational spectra were interpreted using density functional theory calculations. Such studies aid in understanding the structural and electronic properties of these compounds, which is crucial for their potential applications in various fields, including medicinal chemistry (Shahana & Yardily, 2020).
Antimicrobial Activity
- Thiazole derivatives have shown promise in antimicrobial applications. For instance, new pyridine derivatives incorporating thiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity. These studies reveal variable and modest activity against bacteria and fungi, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Activity
- Research has also focused on the antitumor and anticancer potential of thiazole-based compounds. Synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been carried out, with these compounds characterized and evaluated for their antibacterial activities. Such studies contribute to the discovery of new therapeutic agents with potential efficacy against cancer (Landage, Thube, & Karale, 2019).
Sensor Applications
- Thiazole derivatives have been investigated for their potential as sensors. A Schiff base derived from antipyrine and benzoin, characterized by thiazole components, has shown to be a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), demonstrating the versatility of thiazole derivatives in sensor technology (Soufeena & Aravindakshan, 2019).
Electrochemical and Electrochromic Properties
- The electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units, related to the thiazole structure, have been studied. These materials exhibit significant optical contrast and fast switching times, suggesting their potential use in electrochromic devices (Hu et al., 2013).
Propiedades
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSAZHVEKIEUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)

![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)
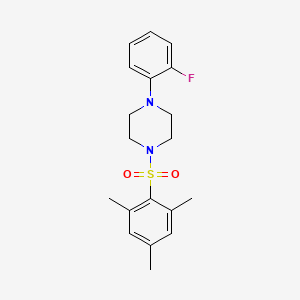
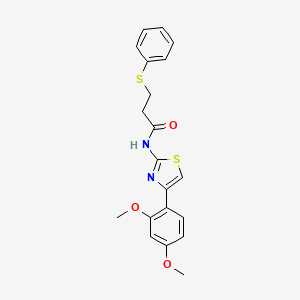
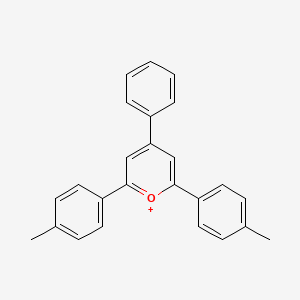
![4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride](/img/structure/B2537390.png)

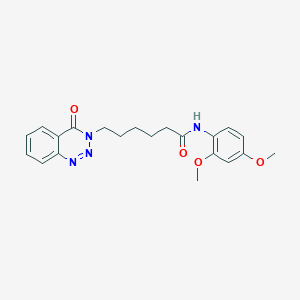
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)